Welcome to the BenchChem Online Store!
molecular formula C9H6O2 B035378 Coumarin CAS No. 103802-83-1

Coumarin

Cat. No. B035378
M. Wt: 146.14 g/mol
InChI Key: ZYGHJZDHTFUPRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09334426B2

Procedure details

Coumarin (0.3775 g, 2.583 mmol), 2.0 equimolar of n-hexylamine (0.5324 g, 5.261 mmol) and 0.1 equimolar of DBU (0.0418 g, 0.275 mmol) were added and mixed in bulk. The mixture was reacted in an oven and kept at 50° C. for 10 days. The resultant crude mixture was separated by preparative Thin Layer Chromatography (TLC) (eluent: ethylacetate/n-hexane=1/4 (vol./vol.)) to give corresponding coumarin monoamine (1:2) adduct (0.8287 g, 2.378 mmol, yield=92%).
Quantity
0.3775 g
Type
reactant
Reaction Step One
Quantity
0.5324 g
Type
reactant
Reaction Step One
Name
Quantity
0.0418 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:2]1=[O:3].C([NH2:18])CCCCC.C1CCN2C(=NCCC2)CC1>>[O:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[C:4]([NH2:18])[C:2]1=[O:3]

Inputs

Step One
Name
Quantity
0.3775 g
Type
reactant
Smiles
O1C(=O)C=CC2=CC=CC=C12
Name
Quantity
0.5324 g
Type
reactant
Smiles
C(CCCCC)N
Name
Quantity
0.0418 g
Type
reactant
Smiles
C1CCC2=NCCCN2CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed in bulk
CUSTOM
Type
CUSTOM
Details
The mixture was reacted in an oven
CUSTOM
Type
CUSTOM
Details
The resultant crude mixture was separated by preparative Thin Layer Chromatography (TLC) (eluent: ethylacetate/n-hexane=1/4 (vol./vol.))

Outcomes

Product
Details
Reaction Time
10 d
Name
Type
product
Smiles
O1C(=O)C(=CC2=CC=CC=C12)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.378 mmol
AMOUNT: MASS 0.8287 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.